molecular formula C21H28N4O4S B5059084 (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine

(4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine

Cat. No. B5059084
M. Wt: 432.5 g/mol
InChI Key: SBVATGUJBUMCLS-UHFFFAOYSA-N
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Description

(4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine, also known as IMPY, is a small molecule that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. IMPY is a selective ligand for the sigma-2 receptor, which has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism of Action

The exact mechanism of action of (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine is still under investigation. However, it is believed that (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine binds to the sigma-2 receptor, which is involved in various cellular processes such as cell proliferation, apoptosis, and calcium signaling. By binding to the sigma-2 receptor, (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine may modulate these cellular processes and affect the function of neurons in the brain.
Biochemical and Physiological Effects:
(4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine in lab experiments is its high affinity and selectivity for the sigma-2 receptor. This allows for precise targeting of the receptor and reduces the risk of off-target effects. However, one of the limitations of using (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine. One area of research is the development of new imaging agents for PET imaging of sigma-2 receptors in the brain. This could lead to the early detection and diagnosis of neurological disorders. Another area of research is the development of new drugs that target the sigma-2 receptor for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine and its effects on cellular processes in the brain are still not fully understood, and further research is needed to elucidate these mechanisms.

Synthesis Methods

The synthesis of (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine involves a multi-step process that starts with the reaction of 4-isopropylbenzylamine with 2-nitro-4-chlorobenzene to form the intermediate compound 4-(4-nitrophenyl)-1-(propan-2-yl) piperazine. This intermediate is then reacted with sodium methanesulfonate to obtain the final product, (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine. The synthesis of (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has been optimized to yield high purity and yield.

Scientific Research Applications

(4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the sigma-2 receptor, which is highly expressed in various neurological disorders. (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has been used as a diagnostic tool for imaging sigma-2 receptors in the brain using positron emission tomography (PET). This has led to the development of new imaging agents for the early detection and diagnosis of neurological disorders.

properties

IUPAC Name

5-(4-methylsulfonylpiperazin-1-yl)-2-nitro-N-[(4-propan-2-ylphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-16(2)18-6-4-17(5-7-18)15-22-20-14-19(8-9-21(20)25(26)27)23-10-12-24(13-11-23)30(3,28)29/h4-9,14,16,22H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVATGUJBUMCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(methylsulfonyl)piperazin-1-yl]-2-nitro-N-[4-(propan-2-yl)benzyl]aniline

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